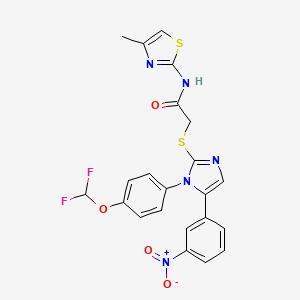

2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5O4S2/c1-13-11-34-21(26-13)27-19(30)12-35-22-25-10-18(14-3-2-4-16(9-14)29(31)32)28(22)15-5-7-17(8-6-15)33-20(23)24/h2-11,20H,12H2,1H3,(H,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKDBLKSBIAPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic molecule belonging to the class of imidazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Molecular Formula: C16H14F2N4O3S

Molecular Weight: 363.34 g/mol

CAS Number: 1105189-30-7

The structure of the compound features a thioether linkage and multiple functional groups that contribute to its biological activity. The difluoromethoxy and nitrophenyl substituents are particularly noteworthy for their roles in enhancing the compound's pharmacological properties.

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds showed inhibition of PI3K-C2α, a target involved in cancer cell proliferation and survival. The IC50 values for related compounds were reported as low as 0.10 μM, suggesting a strong potential for therapeutic application against certain cancers .

Table 1: Anticancer Activity Comparison

| Compound | Target | IC50 (μM) |

|---|---|---|

| Compound A | PI3K-C2α | 0.10 |

| Compound B | PI3K-C2α | 0.40 |

| 2-((1-(4-(Difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | TBD |

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial effects. Compounds with similar structures have shown efficacy against various bacterial strains, indicating that the presence of specific functional groups can enhance antimicrobial activity . The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, imidazole derivatives have been studied for anti-inflammatory effects. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a crucial role in inflammatory processes.

The biological activity of 2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is believed to be mediated through several mechanisms:

- Enzyme Inhibition: Similar compounds have shown to inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation: The interaction with specific receptors may modulate signaling pathways related to cell growth and immune response.

- Cell Membrane Disruption: Some studies suggest that these compounds can disrupt microbial membranes, leading to cell death.

Case Studies

A notable case study involved the evaluation of a structurally similar compound in vitro against various cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, highlighting the potential of imidazole derivatives in cancer therapy .

Another study focused on the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) within clinically relevant ranges .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the imidazole core via cyclocondensation of substituted anilines and nitrobenzene derivatives under reflux with acetic acid .

- Step 2 : Thioether linkage introduction using chloroacetyl chloride and thiol-containing intermediates in DMF with potassium carbonate as a base .

- Step 3 : Final amide coupling via nucleophilic substitution with 4-methylthiazol-2-amine.

- Critical Parameters : Reaction temperature (80–120°C), solvent polarity (DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization be optimized for this compound?

- Techniques :

- FT-IR : Confirm thioether (C–S, ~650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups .

- NMR : H NMR for aromatic protons (δ 7.0–8.5 ppm) and C NMR for carbonyl (δ ~170 ppm) and imidazole carbons (δ ~140 ppm) .

- LC-MS : Validate molecular weight (expected m/z ~500–510) and purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

- Case Study : A structurally analogous compound (chlorophenyl vs. difluoromethoxy substituent) showed IC50 variability (1.61 µg/mL vs. >1000 µg/mL) due to halogen positioning affecting target binding .

- Resolution :

- SAR Analysis : Compare substituent electronic effects (e.g., nitro groups enhance electrophilicity; difluoromethoxy improves metabolic stability) .

- Docking Studies : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR), highlighting steric clashes from bulky substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.